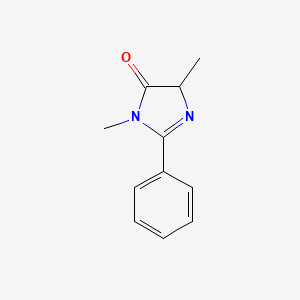
3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound that belongs to the imidazole family This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be synthesized through several methods. One common synthetic route involves the condensation of benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include:
Reactants: Benzylamine, glyoxal
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Room temperature to reflux
The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired imidazole compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole compounds
Applications De Recherche Scientifique
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be compared with other imidazole derivatives, such as:
1-Methyl-2-phenyl-1H-imidazole: Lacks the additional methyl group at position 4, which may affect its chemical reactivity and biological activity.
2-Phenyl-1H-imidazole: Lacks both methyl groups, resulting in different chemical and physical properties.
1,4-Dimethyl-1H-imidazole: Lacks the phenyl group, which can influence its interactions with other molecules.
The presence of both methyl groups and the phenyl group in 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
32023-94-2 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1,4-dimethyl-2-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14)13(2)10(12-8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
LQMFBDLNLXRLBP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
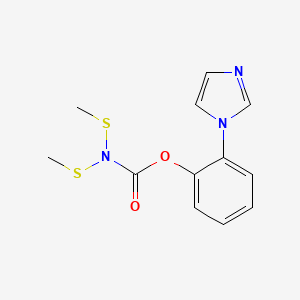
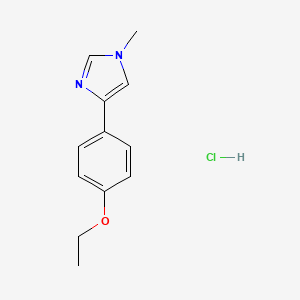
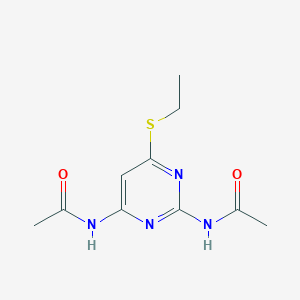

![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
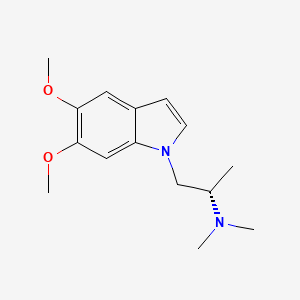


![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

